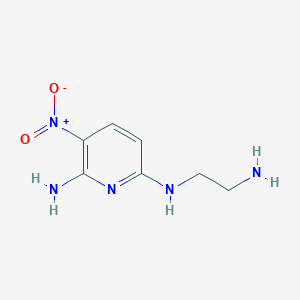

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXKEBLSRILDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622857 | |

| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252944-01-7 | |

| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS: 252944-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, with the Chemical Abstracts Service (CAS) number 252944-01-7, is a substituted nitropyridine derivative. This class of compounds is of significant interest in medicinal and agricultural chemistry due to the diverse biological activities exhibited by nitropyridine-containing molecules. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties and its role as a key synthetic intermediate.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 252944-01-7 | N/A |

| Molecular Formula | C₇H₁₁N₅O₂ | N/A |

| Molecular Weight | 197.2 g/mol | N/A |

| Appearance | White, yellow or orange crystalline powder | N/A |

| Predicted Boiling Point | 455.4 ± 45.0 °C | N/A |

| Predicted Density | 1.445 ± 0.06 g/cm³ | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage Conditions | 2-8°C, protect from light | N/A |

Synthesis and Application as a Chemical Intermediate

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules. Its chemical structure, featuring multiple reactive sites—specifically the amino and nitro groups on the pyridine ring and the primary amine on the ethyl side chain—makes it a valuable building block for creating diverse chemical libraries for drug discovery and agrochemical development.

The general workflow for utilizing this intermediate in a synthetic chemistry context is outlined in the diagram below.

Due to the proprietary nature of many drug discovery and development programs, detailed experimental protocols for the synthesis of specific final products derived from this intermediate are not publicly available. Researchers would typically devise synthetic strategies based on the desired target molecule, employing standard organic chemistry reactions to modify the functional groups of the starting material.

Biological Activity and Mechanism of Action

As of the date of this guide, there is a notable absence of publicly available data on the specific biological activity, mechanism of action, or associated signaling pathways for this compound itself. Its primary role appears to be that of a precursor in the synthesis of other compounds which are then subjected to biological screening.

The broader class of nitropyridine derivatives has been shown to exhibit a wide range of biological activities, including but not limited to:

-

Antimicrobial

-

Antiviral

-

Anticancer

-

Anti-inflammatory

The biological effects of nitropyridines are often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets. However, without specific studies on this compound or its direct derivatives, any discussion of its pharmacological profile would be speculative.

The logical relationship for investigating the potential of this compound in a drug discovery context is illustrated in the following diagram.

Conclusion and Future Directions

This compound is a commercially available chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and agrochemicals. While its fundamental chemical and physical properties are known, a significant gap exists in the public domain regarding its specific biological activities and pharmacological profile.

Future research efforts could focus on the synthesis of a focused library of derivatives from this starting material, followed by systematic screening against a panel of biological targets. Such studies would be instrumental in elucidating the potential therapeutic or agricultural applications of compounds derived from this versatile nitropyridine building block. For researchers in drug discovery and development, this compound represents a starting point for the exploration of new chemical space in the quest for novel bioactive agents.

An In-depth Technical Guide to (2-Aminoethyl)(6-amino-5-nitro-2-pyridyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminoethyl)(6-amino-5-nitro-2-pyridyl)amine, systematically known as 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine , is a multifaceted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a diaminopyridine core appended with a nitro group and an ethylamine substituent, renders it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway, and explores the potential biological significance of this compound class, addressing the core requirements for researchers in drug discovery and development.

Chemical and Physical Properties

Currently, detailed experimental data on the physicochemical properties of 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine is limited in publicly accessible literature. The information available is primarily from chemical suppliers.

| Property | Value | Source |

| CAS Number | 252944-01-7 | [1] |

| Molecular Formula | C₇H₁₁N₅O₂ | [1] |

| Molecular Weight | 197.20 g/mol | [1] |

| Appearance | White to Yellow to Orange crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at ≤ -10 °C, Heat Sensitive | [1] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 2,6-Diamino-5-nitropyridine (Intermediate)

This procedure is adapted from general methods for the nitration of aminopyridines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diaminopyridine in concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 2,6-diamino-5-nitropyridine.

Step 2: Synthesis of 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine (Final Product)

This protocol is based on standard N-alkylation procedures for amino-heterocycles.

-

Reaction Setup: To a solution of 2,6-diamino-5-nitropyridine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base (e.g., anhydrous potassium carbonate).

-

Addition of Alkylating Agent: Add a solution of a suitable 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) or a protected equivalent (e.g., N-(2-bromoethyl)phthalimide) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine. If a protecting group was used, a deprotection step will be necessary.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine has been reported, the broader class of diaminopyridine and nitropyridine derivatives has been extensively studied, revealing a wide range of biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, suggesting its potential to be a precursor to biologically active molecules.[1]

Anticipated Biological Roles based on Structural Analogs

-

Kinase Inhibition: Substituted diaminopyrimidines and related nitrogen-containing heterocycles are known to act as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs).[2] The structural features of the target compound could allow it to fit into the ATP-binding pocket of certain kinases.

-

Antimicrobial and Antiparasitic Activity: The nitro group is a common pharmacophore in antimicrobial and antiparasitic drugs.[3] It can undergo bioreduction in anaerobic organisms to generate reactive nitrogen species that are toxic to the cells.

-

Anticancer Properties: Many nitropyridine derivatives have been investigated for their potential as anticancer agents.[3] Their mechanisms of action can be diverse, including the inhibition of key enzymes in cancer cell proliferation and survival.

-

Agrochemical Applications: The mention of its use in agrochemical formulations suggests potential herbicidal or pesticidal properties.[1]

Hypothetical Signaling Pathway Involvement

Given the prevalence of diaminopyridine scaffolds in kinase inhibitors, a plausible, though hypothetical, mechanism of action could involve the inhibition of a protein kinase critical for cell cycle progression or signal transduction.

Caption: Hypothetical inhibition of a signal transduction pathway.

Conclusion

(2-Aminoethyl)(6-amino-5-nitro-2-pyridyl)amine, or 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine, represents a promising scaffold for the development of novel therapeutic agents and agrochemicals. While specific experimental data for this compound remains scarce, its structural relationship to known bioactive molecules, particularly kinase inhibitors and antimicrobial agents, suggests significant potential for future research. The synthetic route outlined in this guide provides a practical starting point for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the derivatization of this molecule to probe its structure-activity relationships and to elucidate its potential mechanisms of action in various biological systems.

References

N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine: A Technical Overview of a Niche Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine is a substituted nitropyridine derivative. Based on available data, this compound primarily serves as a specialized chemical intermediate, likely utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Publicly accessible, in-depth research, including detailed experimental protocols and biological pathway analyses specifically involving this compound, is limited. This guide consolidates the available information and provides a general overview based on the chemical properties of related compounds.

Chemical Structure and Properties

The chemical structure of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine is characterized by a pyridine ring substituted with two amino groups, a nitro group, and an aminoethyl side chain. This combination of functional groups suggests its role as a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine

| Property | Value | Source |

| CAS Number | 252944-01-7 | [1] |

| Molecular Formula | C₇H₁₁N₅O₂ | [1] |

| Molecular Weight | 197.2 g/mol | [1] |

| Appearance | White to Yellow to Orange crystalline powder | |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | Frozen (-20°C), Heat Sensitive |

Synthesis

It is important to note that the following diagram represents a generalized, hypothetical synthetic pathway and should not be considered a validated experimental protocol.

Potential Applications

While specific applications are not extensively documented, the chemical structure of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine suggests its utility as an intermediate in the following areas:

-

Pharmaceutical Drug Development: The presence of multiple nitrogen-containing functional groups makes it a candidate for the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs. The nitropyridine moiety is a known pharmacophore in various biologically active molecules.

-

Agrochemical Synthesis: Substituted pyridines are integral to many herbicides, insecticides, and fungicides. This compound could serve as a precursor for novel crop protection agents.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, and application of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine are not available in the public domain. Researchers and drug development professionals seeking to work with this compound would likely need to develop their own procedures based on analogous chemical transformations or obtain proprietary information from chemical suppliers.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature or patents detailing the interaction of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine with any biological signaling pathways or its specific biological activities. Any such properties would be conferred to the final, more complex molecules synthesized from this intermediate.

Conclusion

N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine is a chemical intermediate with potential applications in the pharmaceutical and agrochemical sectors. The lack of detailed public information suggests that its use is likely specialized and may be covered by proprietary processes. The information provided in this guide is based on the limited data available from chemical suppliers and the general chemical literature on related nitropyridine compounds. Further research and disclosure from primary sources would be necessary for a more in-depth understanding of its properties and applications.

References

The Role of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. This has rendered GSK-3 an attractive therapeutic target for drug discovery and development. A significant focus of this research has been on the synthesis of small molecule inhibitors, with various heterocyclic scaffolds demonstrating promising activity. Among these, pyridine-based compounds have emerged as a prominent class of GSK-3 inhibitors.

This technical guide explores the potential role of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine as a key intermediate in the synthesis of novel GSK-3 inhibitors. While direct utilization of this specific compound is not extensively documented in publicly available literature, its structural features—a substituted 2,6-diaminopyridine core—make it a plausible precursor for constructing potent and selective GSK-3 inhibitors. This document will therefore provide a comprehensive overview of the synthesis of related pyridine-based GSK-3 inhibitors, propose a hypothetical synthetic pathway involving this compound, and detail the relevant biological data and experimental protocols.

GSK-3 Signaling Pathways

GSK-3 is a constitutively active kinase that is regulated by inhibitory signals from various pathways. The two main isoforms, GSK-3α and GSK-3β, are involved in multiple signaling cascades. Understanding these pathways is crucial for the rational design of selective inhibitors.

Figure 1: Key GSK-3 signaling pathways.

Hypothetical Synthesis of a GSK-3 Inhibitor via this compound

The structure of this compound provides a versatile scaffold for the synthesis of more complex heterocyclic systems known to inhibit GSK-3. The primary amino group at the 6-position can be functionalized, and the vicinal amino and nitro groups on the pyridine ring can be utilized for cyclization reactions to form fused ring systems such as pyrazolo[3,4-b]pyridines or imidazo[4,5-b]pyridines.

A plausible synthetic route could involve the condensation of the ethylamino side chain with a suitable electrophile, followed by reduction of the nitro group and subsequent cyclization to form a fused heterocyclic core. This core could then be further functionalized to enhance binding affinity and selectivity for the ATP-binding pocket of GSK-3.

Figure 2: Hypothetical synthetic workflow.

Synthesis of Pyridine-Based GSK-3 Inhibitors: A Review of the Literature

Several classes of pyridine-containing heterocycles have been reported as potent GSK-3 inhibitors. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for the design of new inhibitors.

Pyrazolo[3,4-b]pyridine Derivatives

A series of 5-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3.[3] The synthesis of these compounds often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

| Compound ID | R Group | GSK-3β IC50 (nM) | Reference |

| 1 | 4-Fluorophenyl | 10 | [4] |

| 2 | 4-Chlorophenyl | 8 | [4] |

| 3 | 4-Methoxyphenyl | 15 | [4] |

| 4 | 2-Thienyl | 25 | [4] |

Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines represent another important class of GSK-3 inhibitors.[5] Their synthesis typically involves the cyclization of a 2,3-diaminopyridine derivative with an aldehyde or a carboxylic acid.

| Compound ID | R1 Group | R2 Group | GSK-3β IC50 (nM) | Reference |

| 5 | H | 4-Fluorophenyl | 50 | [5] |

| 6 | Methyl | 4-Fluorophenyl | 35 | [5] |

| 7 | H | 2,4-Dichlorophenyl | 20 | [5] |

| 8 | Methyl | 2,4-Dichlorophenyl | 12 | [5] |

Experimental Protocols

While a specific protocol for the use of this compound in GSK-3 inhibitor synthesis is not available, the following are representative procedures for the synthesis of related pyridine-based inhibitors.

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

A mixture of a 3-amino-1H-pyrazole derivative (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in acetic acid (5 mL) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.[6]

General Procedure for N-Alkylation of Aminopyridines

To a solution of the aminopyridine (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (10 mL) is added a base (e.g., K2CO3 or NaH, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the alkylating agent (e.g., an alkyl halide, 1.1 mmol). The reaction is then stirred at an appropriate temperature (room temperature to 80 °C) until completion (monitored by TLC). The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7][8]

Figure 3: General experimental workflow for N-alkylation.

Conclusion

This compound holds significant potential as a versatile building block for the synthesis of novel GSK-3 inhibitors. Its inherent structural features are amenable to a variety of chemical transformations that can lead to the formation of potent heterocyclic scaffolds. Although its direct application in this context is yet to be widely reported, the established chemistry of related 2,6-diaminopyridine derivatives in the synthesis of kinase inhibitors provides a strong rationale for its exploration. The data and protocols presented in this guide, derived from the synthesis of structurally analogous compounds, offer a solid foundation for researchers to design and execute synthetic strategies aimed at discovering the next generation of GSK-3 inhibitors for the treatment of associated diseases. Further investigation into the synthetic utility of this compound is warranted and could lead to the identification of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its distinct structural features, including the nitropyridine core and the aminoethyl side chain, make it a valuable building block in the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role as a precursor in the manufacture of pharmaceutical active ingredients (APIs). Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support researchers and professionals in drug discovery and development.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this heterocyclic motif.[1] Nitropyridine derivatives, in particular, are valuable precursors due to the versatile reactivity of the nitro group, which can be readily transformed into other functional groups and facilitates nucleophilic substitution reactions.[2] this compound has emerged as a significant intermediate, primarily in the synthesis of potent kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 (GSK-3) and p70S6Kβ.[2][3] This guide will delve into the technical details of this important pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 252944-01-7 |

| Molecular Formula | C₇H₁₁N₅O₂ |

| Molecular Weight | 197.20 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Purity | Typically ≥98% (HPLC) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically commences with the commercially available 2,6-dichloropyridine. The overall synthetic workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine [4]

-

Materials: 2,6-Dichloropyridine, concentrated sulfuric acid, fuming nitric acid.

-

Procedure: To a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) cooled to 0 °C, 2,6-dichloropyridine (5 g, 0.033 mol) is added portion-wise.[3] The reaction mixture is then heated to 65 °C for 2 hours.[3] After completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2,6-dichloro-3-nitropyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel using a petroleum ether:ethyl acetate eluent.[3]

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine [4][5]

-

Materials: 2,6-Dichloro-3-nitropyridine, aqueous ammonia, methanol.

-

Procedure: 2,6-Dichloro-3-nitropyridine (21.3 kg, 90% water wet) is dissolved in isopropanol (100 L).[6] Ammonia gas (6.8 kg, 400 moles) is bubbled through the solution at 20-30 °C.[6] The reaction mixture is stirred for 24 hours at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the precipitated product, 2-amino-6-chloro-3-nitropyridine, is collected by filtration.

Step 3: Synthesis of this compound

-

Materials: 2-Amino-6-chloro-3-nitropyridine, ethylenediamine.

-

Procedure: A solution of 2-amino-6-chloro-3-nitropyridine in a suitable solvent (e.g., a polar aprotic solvent like DMF or an alcohol) is treated with an excess of ethylenediamine. The reaction mixture is heated to drive the nucleophilic aromatic substitution of the chloride. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Work-up and Purification: The work-up procedure typically involves quenching the reaction with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford this compound as a yellow to orange crystalline solid.

Quantitative Data

The following table summarizes typical yields and purity for the synthetic steps.

| Step | Product | Typical Yield | Purity (HPLC) |

| 1. Nitration | 2,6-Dichloro-3-nitropyridine | 46%[3] | >98% |

| 2. Ammonolysis | 2-Amino-6-chloro-3-nitropyridine | High | >99% |

| 3. Nucleophilic Substitution | This compound | Moderate-High | >98% |

Role as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

This compound is a crucial intermediate in the synthesis of a class of potent kinase inhibitors, particularly targeting Glycogen Synthase Kinase-3 (GSK-3).[2] The primary amino group of the ethylenediamine moiety serves as a key point for further functionalization to build more complex molecules that can interact with the active site of the target kinase.

The general scheme for its utilization involves the further modification of the terminal amino group, followed by the reduction of the nitro group to an amino group, which can then be further derivatized.

Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase that is constitutively active in resting cells and plays a key role in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[7] Dysregulation of GSK-3 activity is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer, making it an attractive therapeutic target.[8]

In the canonical Wnt signaling pathway, in the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Upon Wnt binding to its receptor, this complex is disrupted, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[2]

Inhibitors derived from this compound can effectively target the ATP-binding pocket of GSK-3, preventing the phosphorylation of its substrates and thereby modulating downstream cellular processes.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with significant applications in the synthesis of kinase inhibitors. Its multi-step synthesis from readily available starting materials provides a reliable route to this key building block. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the development of potent and selective drug candidates targeting critical signaling pathways, such as the GSK-3 pathway. This guide provides a foundational technical overview to aid researchers and drug development professionals in leveraging this important intermediate for the discovery of novel therapeutics.

References

- 1. Role of the p70(S6K) pathway in regulating the actin cytoskeleton and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Agrochemical Frontier: A Technical Guide to Pyridine-Based Insecticide Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no publicly available scientific literature or patent documentation describing the specific applications of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine in agrochemical synthesis. This technical guide, therefore, provides a comprehensive overview of the synthesis and application of structurally related pyridine derivatives in the agrochemical industry. It further outlines a hypothetical research and development workflow for assessing the potential of novel compounds such as this compound as insecticidal candidates.

Introduction: The Prominence of Pyridine Scaffolds in Modern Insecticides

The pyridine ring is a privileged scaffold in the development of modern agrochemicals, particularly insecticides. Its unique electronic properties and ability to be readily functionalized have led to the discovery and commercialization of several major classes of insecticides. These compounds are critical for ensuring global food security by controlling a wide range of agricultural pests. This guide will explore the synthesis, biological activity, and mechanisms of action of key pyridine-based insecticides, providing a framework for the investigation of new derivatives.

Synthesis of Bioactive Pyridine Derivatives: A Survey of Methodologies

The synthesis of insecticidal pyridine derivatives often involves the construction of a substituted pyridine core followed by the introduction of various pharmacophores. A common strategy involves the use of versatile intermediates such as 2-chloro-5-nitropyridine, which is highly reactive towards nucleophilic substitution.

General Synthetic Strategies

The literature provides numerous examples of multi-step syntheses to generate libraries of pyridine-based compounds for biological screening. These often begin with commercially available starting materials and employ standard organic chemistry transformations.

Experimental Protocol: Synthesis of 2-chloro-5-nitropyridine

A widely used precursor, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine. The process involves nitration to yield 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine, and subsequent chlorination.[1]

-

Step 1: Nitration of 2-aminopyridine: 2-aminopyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

-

Step 2: Hydrolysis of 2-amino-5-nitropyridine: The amino group is then hydrolyzed to a hydroxyl group under acidic conditions.

-

Step 3: Chlorination of 2-hydroxy-5-nitropyridine: The hydroxyl group is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). The final product, 2-chloro-5-nitropyridine, is a versatile intermediate for further derivatization.[1][2]

Experimental Protocol: Synthesis of Pyridine Carboxamide Derivatives

Pyridine carboxamides represent another important class of bioactive molecules. Their synthesis can be achieved through the amidation of pyridine carboxylic acids or their activated derivatives.

-

Starting Material: Pyridine-2,6-dicarbonyl dichloride.

-

Reaction: The diacid chloride is reacted with an appropriate amine or hydrazine derivative to form the corresponding dicarboxamide. For example, reaction with L-alanine methyl ester hydrochloride in the presence of a base yields the corresponding bis(amido ester).[3] Subsequent reaction with hydrazine hydrate can then be used to introduce a hydrazinyl group.[3]

Quantitative Data on Insecticidal Pyridine Derivatives

The insecticidal efficacy of pyridine derivatives is typically evaluated through bioassays against various pest species. The half-maximal lethal concentration (LC₅₀) is a common metric used to quantify their potency.

| Compound Class | Pest Species | LC₅₀ (mg/L) | Reference |

| Substituted Pyridines | Aphis craccivora (nymphs) | 0.080 - 0.385 | [4] |

| Substituted Pyridines | Aphis craccivora (adults) | 0.498 - 1.606 | [4] |

| Thienylpyridines | Aphis gossypi | - | [5] |

| Pyridine Carboxamides | Ralstonia solanacearum | - | [6] |

Note: A lower LC₅₀ value indicates higher insecticidal activity.

Key Classes of Pyridine-Based Insecticides and Their Mechanisms of Action

Two major classes of insecticides that feature a pyridine or a related heterocyclic core are the neonicotinoids and the diamides. Understanding their mechanisms of action is crucial for the rational design of new insecticidal compounds.

Neonicotinoid Insecticides

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[7] Their selective toxicity to insects over vertebrates is attributed to their higher affinity for insect nAChRs.[8]

Signaling Pathway of Neonicotinoid Insecticides

Caption: Neonicotinoid mechanism of action on the insect nicotinic acetylcholine receptor.

Continuous stimulation of the nAChRs by neonicotinoids leads to an uncontrolled influx of sodium ions, resulting in the persistent depolarization of the postsynaptic neuron.[9] This hyperexcitation ultimately causes paralysis and death of the insect.[9]

Diamide Insecticides

Diamide insecticides represent a newer class of chemistry that acts on a different target: the ryanodine receptor (RyR).[10][11] These receptors are calcium-release channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.

Signaling Pathway of Diamide Insecticides

Caption: Diamide insecticide mechanism of action on the insect ryanodine receptor.

Diamide insecticides lock the ryanodine receptors in an open state, leading to the uncontrolled release and subsequent depletion of intracellular calcium stores.[10][12] This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of the insect.

A Hypothetical Workflow for the Evaluation of this compound

Given the lack of existing data, a structured research program would be necessary to evaluate the potential of this compound as an agrochemical. The following workflow outlines a potential path from synthesis to biological characterization.

Hypothetical Research and Development Workflow

Caption: A proposed workflow for the synthesis and evaluation of novel pyridine-based insecticide candidates.

This workflow would begin with the synthesis of the target compound, likely through the alkylation of 3-nitro-2,6-pyridinediamine. The purified compound would then undergo a tiered screening process, starting with primary insecticidal assays against a panel of relevant pests. Promising candidates would be subjected to more detailed dose-response studies to determine their potency. Subsequent mechanism of action studies would aim to identify the biological target, and quantitative structure-activity relationship (QSAR) studies could guide the synthesis of more potent analogues.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of agrochemical research, the broader class of pyridine derivatives continues to be a fertile ground for the discovery of novel insecticides. The synthetic methodologies and mechanistic understanding of existing pyridine-based agrochemicals provide a robust framework for the investigation of new chemical entities. Future research in this area will likely focus on the development of compounds with novel modes of action to combat the growing challenge of insecticide resistance, as well as improved safety profiles for non-target organisms and the environment. The systematic evaluation of compounds such as this compound, guided by the principles outlined in this guide, is a critical component of this ongoing effort.

References

- 1. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Diamide insecticides - Wikipedia [en.wikipedia.org]

- 12. Diving Into Diamides [growertalks.com]

Hypothetical Pathway to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine: A Technical Guide

Disclaimer: The compound N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is not described in the currently available scientific literature. This guide, therefore, presents a hypothetical synthesis and experimental framework based on established chemical principles and analogous reactions reported for structurally similar molecules. All data and protocols are predictive and require experimental validation.

Introduction

This technical guide outlines a proposed synthetic route for the novel compound this compound. The design of this synthesis is informed by documented procedures for the functionalization of nitropyridine scaffolds, which are versatile precursors in the development of various bioactive molecules. The core strategy involves the sequential nucleophilic aromatic substitution of a di-substituted nitropyridine precursor. This document provides a theoretical framework for its synthesis, purification, and characterization for researchers in drug discovery and medicinal chemistry.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step nucleophilic aromatic substitution reaction starting from 2,6-dichloro-3-nitropyridine. This common starting material is commercially available and has been utilized in the synthesis of various kinase inhibitors.[1]

Step 1: Monosubstitution with Ammonia

The first step involves the selective amination of 2,6-dichloro-3-nitropyridine at the C2 position. This regioselectivity is driven by the strong electron-withdrawing effect of the adjacent nitro group, which activates the C2 position for nucleophilic attack.

Step 2: Disubstitution with Ethylenediamine

The second step involves the substitution of the remaining chlorine atom at the C6 position with ethylenediamine. This reaction introduces the 2-aminoethyl side chain at the N6 position.

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocols (Hypothetical)

Synthesis of 2-Amino-6-chloro-3-nitropyridine (Intermediate)

A solution of 2,6-dichloro-3-nitropyridine in methanol would be treated with aqueous ammonia.[2] The reaction mixture would be stirred at a controlled temperature (e.g., 35-40°C) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.[2] Upon completion, the product is expected to precipitate and can be collected by filtration.[2]

Synthesis of this compound (Target Compound)

The intermediate, 2-amino-6-chloro-3-nitropyridine, would be dissolved in a suitable solvent such as 1,4-dioxane. An excess of ethylenediamine would be added to the solution. The reaction mixture would be heated to reflux and monitored by TLC. After the reaction is complete, the solvent would be removed under reduced pressure, and the residue would be purified.

Purification and Characterization

The crude product would be purified using column chromatography on silica gel. The structure and purity of the final compound would be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Quantitative Data (Predictive)

As this compound has not been synthesized, no experimental quantitative data exists. The following table presents predicted values based on similar reported reactions.

| Parameter | Predicted Value | Method of Determination |

| Yield (Overall) | 40-60% | Gravimetric analysis after purification |

| Purity | >95% | HPLC analysis |

| Molecular Weight | 198.18 g/mol | Mass Spectrometry |

Potential Signaling Pathway Involvement (Theoretical)

Given the structural motifs present in the target molecule, specifically the nitropyridine core, it is plausible that this compound could interact with protein kinases. Many kinase inhibitors feature a substituted pyridine or pyrimidine scaffold that binds to the ATP-binding pocket of the enzyme. The aminoethyl side chain could potentially form hydrogen bonds with key residues in a kinase active site.

The diagram below illustrates a generalized logical relationship for screening this compound against a panel of kinases to identify potential biological targets.

Caption: Logical workflow for identifying potential kinase targets of the novel compound.

Conclusion

This document provides a comprehensive, albeit theoretical, guide to the synthesis and potential evaluation of this compound. The proposed synthetic route is based on well-established methodologies for the synthesis of substituted nitropyridines. Experimental validation of these protocols is essential to confirm the feasibility of the synthesis and to explore the biological activities of this novel chemical entity. Researchers are encouraged to use this guide as a starting point for the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide on the Synthesis and Characterization of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway and characterization strategy for the novel compound N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine. Due to the absence of direct literature precedent for this specific molecule, this document provides a comprehensive, inferred methodology based on established chemical principles and spectroscopic data of closely related structural analogs. The guide includes detailed experimental protocols, tabulated spectroscopic data for the core intermediate, and workflow diagrams to facilitate its synthesis and characterization in a research and development setting.

Introduction

This compound is a substituted pyridinediamine with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a common pharmacophore, and a flexible aminoethyl side chain suggests that this molecule could be a valuable building block for the synthesis of bioactive compounds. This guide provides a feasible synthetic route and expected spectroscopic characteristics to aid researchers in its preparation and identification.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from commercially available 2,6-diaminopyridine. The proposed pathway is illustrated in the diagram below.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-2,6-pyridinediamine

This procedure is based on the general nitration of aminopyridines.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 2,6-diaminopyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the mixture at a controlled temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-nitro-2,6-pyridinediamine.

Step 2: Synthesis of tert-butyl (2-((6-amino-5-nitro-2-pyridinyl)amino)ethyl)carbamate

This protocol describes the selective N-alkylation of 3-nitro-2,6-pyridinediamine.

-

Reaction Setup: To a solution of 3-nitro-2,6-pyridinediamine in a polar aprotic solvent like Dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0°C under an inert atmosphere.

-

Addition of Alkylating Agent: Slowly add a solution of N-Boc-2-aminoethyl bromide in DMF to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of this compound (Final Product)

This final step involves the deprotection of the Boc group.

-

Deprotection: Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The final product will likely be obtained as a salt. If the free base is required, neutralize with a suitable base and extract.

-

Final Purification: The product can be further purified by recrystallization or chromatography if necessary.

Spectroscopic Data

As no direct spectroscopic data for this compound is available, this section provides data for the core intermediate, 3-nitro-2,6-pyridinediamine, and related compounds to serve as a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts for the target molecule's core. Actual values will vary.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 3-Nitro-2,6-pyridinediamine (Predicted) | δ 7.5-8.0 (d, 1H, H4), 6.0-6.5 (d, 1H, H5), 5.5-6.0 (br s, 2H, NH₂), 7.0-7.5 (br s, 2H, NH₂) | δ 160-165 (C2), 110-115 (C3), 140-145 (C4), 100-105 (C5), 155-160 (C6) |

| 2-Amino-3-nitropyridine[1][2] | δ 8.2-8.3 (dd, 1H), 7.2-7.3 (dd, 1H), 6.6-6.7 (dd, 1H), 7.1 (br s, 2H) | Data not readily available |

| 2,6-Diaminopyridine[3] | δ 7.2-7.3 (t, 1H), 6.0-6.1 (d, 2H), 4.4 (br s, 4H) | Data not readily available |

Infrared (IR) Spectroscopy

| Compound | Key IR Absorptions (cm⁻¹) |

| 3-Nitro-2,6-pyridinediamine (Predicted) | 3400-3200 (N-H stretching), 1640-1600 (N-H bending), 1550-1500 & 1350-1300 (NO₂ stretching), Aromatic C-H and C=C/C=N stretches |

| 2-Amino-3-nitropyridine[4] | 3420, 3300, 1630, 1580, 1530, 1340 |

| 2,6-Diaminopyridine[5] | 3450, 3300, 1640, 1580, 1450 |

Mass Spectrometry (MS)

| Compound | Molecular Formula | Molecular Weight | Expected m/z (EI+) |

| This compound | C₇H₁₁N₅O₂ | 197.19 g/mol | 197 [M]⁺, fragments corresponding to loss of side chain and nitro group |

| 3-Nitro-2,6-pyridinediamine | C₅H₆N₄O₂ | 154.13 g/mol | 154 [M]⁺ |

| 2-Amino-3-nitropyridine[4][6] | C₅H₅N₃O₂ | 139.11 g/mol | 139 [M]⁺ |

| 2,6-Diaminopyridine[3] | C₅H₇N₃ | 109.13 g/mol | 109 [M]⁺ |

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of the target compound.

Caption: A logical workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and characterization of this compound. While direct experimental data for this compound is not currently available in the literature, the proposed synthetic route is based on well-established and reliable chemical transformations. The provided spectroscopic data for related compounds will serve as a valuable reference for researchers undertaking the synthesis of this novel molecule. It is recommended that all reactions be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

- 1. 2-アミノ-3-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]

- 3. 2,6-Pyridinediamine [webbook.nist.gov]

- 4. 2-Pyridinamine, 3-nitro- [webbook.nist.gov]

- 5. 2,6-Diaminopyridine(141-86-6) IR Spectrum [m.chemicalbook.com]

- 6. 2-Pyridinamine, 3-nitro- [webbook.nist.gov]

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a versatile intermediate in the synthesis of bioactive molecules. This document outlines its molecular characteristics and discusses its relevance in the broader context of medicinal chemistry and drug discovery, supported by general experimental approaches for the synthesis of related compounds.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₁N₅O₂ |

| Molecular Weight | 197.2 g/mol |

Role in Medicinal Chemistry

This compound belongs to the nitropyridine class of compounds, which are recognized as crucial building blocks in the development of novel therapeutic agents. The pyridine ring is a privileged scaffold in drug design, and the presence of nitro and amino functional groups enhances the molecule's reactivity, making it a valuable precursor for a wide range of heterocyclic systems with diverse biological activities.

Derivatives of nitropyridines have been investigated for various therapeutic applications, including as kinase inhibitors, antiplatelet agents, and in the development of compounds with antitumor and antiviral properties. The strategic placement of the nitro group and the diamine structure allows for further chemical modifications to synthesize more complex molecules with specific biological targets.

Experimental Protocols: A Generalized Synthetic Approach

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available, a general synthetic strategy can be inferred from the literature on related nitropyridine derivatives. A common approach involves the nucleophilic substitution of a more readily available precursor, such as 2,6-dichloro-3-nitropyridine.

Conceptual Synthesis Workflow:

-

Starting Material: The synthesis would likely begin with 2,6-dichloro-3-nitropyridine.

-

Nucleophilic Substitution: One of the chlorine atoms would be selectively substituted with an amino group through ammonolysis.

-

Second Substitution: The remaining chlorine atom would then be substituted with ethylenediamine to introduce the N-(2-aminoethyl) side chain. The reaction conditions, such as solvent, temperature, and base, would need to be carefully optimized to achieve the desired product.

-

Purification: The final product would be purified using standard techniques such as chromatography to isolate this compound with high purity.

Logical Workflow: From Intermediate to Bioactive Compound

The following diagram illustrates the conceptual role of this compound as a key intermediate in the synthesis of biologically active compounds.

Caption: Synthetic pathway from a precursor to bioactive compounds.

An In-depth Technical Guide on the Safety and Handling of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS No. 252944-01-7) is publicly available. The following guide has been compiled from data on structurally similar compounds, including aminonitropyridines, diaminopyridines, and nitroanilines. All safety and handling procedures should be evaluated in the context of a specific laboratory's standard operating procedures and a thorough risk assessment should be conducted before use.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring with amino and nitro functional groups, suggests its potential as a versatile intermediate in the synthesis of bioactive molecules. Pyridine-based compounds are integral to numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nitro group, in particular, is a well-known pharmacophore that can modulate the electronic properties of a molecule and participate in critical biological redox reactions.

This guide provides a comprehensive overview of the inferred safety, handling, and disposal of this compound to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

The following tables summarize the available physicochemical properties of this compound and the toxicological data of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 252944-01-7 | Chem-Impex |

| Molecular Formula | C7H11N5O2 | Chem-Impex |

| Molecular Weight | 197.2 g/mol | Chem-Impex |

| Appearance | White, yellow, or orange crystalline powder | Chem-Impex |

| Purity | ≥ 98% (HPLC) | Chem-Impex |

| Storage | Store at ≤ -10 °C | Chem-Impex |

Table 2: Summary of Hazard Identification for Structurally Similar Compounds (Aminonitropyridines and Nitroanilines)

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. | Skull and Crossbones | P261, P264, P270, P280, P301+P310, P302+P352, P304+P340 |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Exclamation Mark | P264, P280, P302+P352, P332+P313 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Exclamation Mark | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Exclamation Mark | P261, P271, P304+P340, P312 |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Health Hazard | P260, P314 |

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data from analogous compounds, this compound should be handled as a hazardous substance.

Potential Hazards:

-

Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Organ Damage: Prolonged or repeated exposure may cause damage to internal organs.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (EN 166). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved particulate respirator is recommended. |

Experimental Protocols and Handling

General Handling and Storage

-

Handling: Work under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Minimize dust generation and accumulation.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Store at ≤ -10 °C for long-term stability.

-

Incompatibilities: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

-

Spill: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Clean the spill area thoroughly.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Visualizations

General Laboratory Workflow for Handling Potentially Hazardous Solids

Caption: A generalized workflow for the safe handling of potentially hazardous solid chemical compounds.

Plausible Synthesis Route for this compound

Caption: A plausible two-step synthesis of the target compound from a dichloronitropyridine precursor.

Potential Biological Roles of Nitropyridine Derivatives in Drug Discovery

Caption: A diagram illustrating the diverse biological activities and potential mechanisms of action for nitropyridine-based compounds in drug discovery.

Technical Guide to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine: Procurement and Handling for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a key chemical intermediate for researchers in drug discovery and development. This document outlines available suppliers, purchasing information, and essential safety and handling protocols to facilitate its seamless integration into your research workflows.

Core Compound Information

This compound, identified by CAS number 252944-01-7, is a pyridinediamine derivative. Its molecular structure, featuring an aminoethyl side chain and a nitro group, makes it a versatile building block in medicinal chemistry.

Chemical Properties:

-

Molecular Formula: C₇H₁₁N₅O₂

-

Molecular Weight: 197.19 g/mol

-

Appearance: Typically a white to yellow or orange crystalline powder.[1]

-

Purity: Commercially available with a purity of ≥98.0% as determined by HPLC.[1]

Purchasing and Supplier Information

Procuring this compound involves identifying a reliable supplier that meets your specific research needs in terms of quantity, purity, and delivery time. Several chemical suppliers list this compound in their catalogs. Below is a comparative summary of publicly available information from various vendors. Please note that pricing is subject to change and may require logging into the supplier's website or requesting a formal quote.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Lead Time |

| TCI America (via Fisher Scientific) | D524550MG | ≥98.0% (HPLC) | 50 mg, 250 mg | $155.00 (50mg) | Inquire with supplier |

| TCI | D5245 | >98.0% (HPLC) | 50 mg, 250 mg | €189.00 (50mg), €604.00 (250mg) | Inquire with supplier |

| Chem-Impex International, Inc. | 42209 | ≥98% (HPLC) | Inquire with supplier | Inquire with supplier | Inquire with supplier |

| Santa Cruz Biotechnology, Inc. | sc-391953 | Inquire with supplier | 100 mg | Inquire with supplier | Inquire with supplier |

| Atomax Chemicals Co., Ltd. | Inquire with supplier | Inquire with supplier | Inquire with supplier | Inquire with supplier | Inquire with supplier |

Experimental Protocols and Handling

General Handling and Storage:

-

Storage: Store in a cool, dry, and well-ventilated area. Some suppliers recommend storage at ≤ -10°C.[1]

-

Safety Precautions: This compound is toxic if swallowed, fatal in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Visualizing Workflows and Pathways

To aid in the conceptualization of procurement and potential applications, the following diagrams have been generated.

Given the nature of this compound as a synthetic building block, a hypothetical signaling pathway is presented to illustrate its potential role in the development of kinase inhibitors, a common application for novel heterocyclic compounds.

References

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine: A Versatile Intermediate in Drug Discovery and Agrochemical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a substituted nitropyridine, is a key chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring amino and nitro functional groups, renders it a versatile building block for the synthesis of a wide array of bioactive molecules. While direct biological activity data for this compound is not extensively documented in publicly available literature, its importance is underscored by its role as a precursor to compounds with demonstrated therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the known applications of this compound, focusing on the biological activities of its derivatives and outlining general synthetic approaches.

Introduction

Substituted pyridines are a prominent class of N-heterocyclic compounds that form the core of numerous biologically active molecules.[1] The presence of a nitro group, as seen in this compound, further enhances the chemical reactivity of the pyridine ring, making it a valuable synthon in medicinal and agricultural chemistry.[2] This compound serves as a critical starting material for creating more complex molecules with specific biological targets.[2] Its applications span from the development of kinase inhibitors for oncology to the formulation of effective herbicides and pesticides.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 252944-01-7 |

| Molecular Formula | C7H11N5O2 |

| Molecular Weight | 197.2 g/mol |

| Appearance | White, yellow, or orange crystalline powder |

Applications in Pharmaceutical Development

This compound is a valuable precursor for the synthesis of various pharmaceutical agents. Its derivatives have shown promise in several therapeutic areas, including cardiovascular disease and oncology.

Antiplatelet Agents

Derivatives of substituted pyridines have been investigated for their antiplatelet activity, which is crucial in the prevention and treatment of thrombotic events such as heart attacks and strokes. While specific studies starting from this compound are not detailed in the available literature, related N6-derivatives of 8-azapurine have demonstrated potent antiplatelet effects. For instance, compound IIh, an N6 hydrazone derivative of 8-azapurine, exhibited superior in vitro and in vivo antiplatelet aggregation activity compared to the commercially available drug ticagrelor.[4]

Table 2: In Vitro Antiplatelet Activity of an 8-Azapurine Derivative (Compound IIh) [4]

| Compound | IC50 (μM) |

| IIh | 0.20 |

| Ticagrelor (Reference) | 0.74 |

Table 3: In Vivo Antiplatelet Aggregation Activity of an 8-Azapurine Derivative (Compound IIh) [4]

| Administration | Compound IIh Inhibition Rate (%) | Ticagrelor Inhibition Rate (%) |

| Intravenous | 62.2 | 52.2 |

| Oral | 73.3 | 69.4 |

The mechanism of action for many antiplatelet agents involves the inhibition of the P2Y12 receptor, which plays a central role in platelet activation and aggregation.

Caption: P2Y12 Receptor Inhibition Pathway.

Kinase Inhibitors

Nitropyridine derivatives are key intermediates in the synthesis of potent kinase inhibitors.[3] For example, 2,6-dichloro-3-nitropyridine has been utilized in the synthesis of GSK3 inhibitors, with the most active compound showing an IC50 of 8 nM.[3] While a direct synthetic route from this compound to a specific kinase inhibitor is not provided in the reviewed literature, its structural similarity to other nitropyridine intermediates suggests its potential in this area.

Applications in Agrochemicals

This compound is also employed in the formulation of agrochemicals, including herbicides and pesticides.[2] Its ability to interact with biological systems makes it a candidate for developing effective crop protection agents.[2] The reactivity of the nitropyridine core allows for the synthesis of a diverse range of molecules that can be screened for herbicidal and pesticidal activity.

Experimental Protocols

General Synthesis of Nitropyridine Derivatives

The synthesis of functionalized nitropyridines often involves nucleophilic aromatic substitution reactions on a di- or tri-substituted pyridine ring. For example, the synthesis of N6-derivatives of 8-azapurine involves a multi-step process including nucleophilic substitution, diazotization, and amination.[4]

A plausible synthetic route to this compound could involve the reaction of a di-substituted nitropyridine with ethylenediamine. The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive compounds from a nitropyridine precursor.

Caption: Generalized Synthetic and Screening Workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries. While the biological activity of the compound itself is not well-documented, its utility as a building block for potent molecules, such as antiplatelet agents and kinase inhibitors, is evident from the literature on related structures. Further research into the direct synthesis and applications of this compound could unveil new avenues for drug discovery and the development of novel crop protection agents. The data and synthetic strategies presented in this guide offer a foundation for researchers and drug development professionals to explore the potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of GSK-3 Inhibitors Derived from N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of potential Glycogen Synthase Kinase-3 (GSK-3) inhibitors, commencing with the starting material N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine. This document outlines a plausible synthetic route adapted from established methodologies for preparing related pyridine-based GSK-3 inhibitors. Furthermore, it includes comprehensive protocols for the in vitro evaluation of the synthesized compounds, including kinase activity and selectivity assays, along with a summary of relevant quantitative data for known GSK-3 inhibitors.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a multitude of cellular signaling pathways, including those involved in metabolism, cell proliferation, and neuronal function.[1] Its dysregulation has been implicated in the pathophysiology of several diseases, such as Alzheimer's disease, type II diabetes, and certain cancers.[1][2] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of therapeutic research.[3][4] This document details a synthetic strategy and evaluation workflow for novel GSK-3 inhibitors based on a substituted 2,6-pyridinediamine scaffold.

Synthetic Protocol

The following protocol is a proposed synthetic route for the generation of a library of GSK-3 inhibitors from this compound. This protocol is adapted from the synthetic strategies reported for analogous 2,6-disubstituted-3-nitropyridine derivatives.[5]

Scheme 1: Proposed Synthesis of Pyridine-based GSK-3 Inhibitors

Caption: Proposed synthetic workflow for GSK-3 inhibitors.

Step 1: Arylation of this compound

This step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce an aryl or heteroaryl moiety at the C2 position of the pyridine ring.

-

Reactants:

-

This compound (1 equivalent)

-

Aryl boronic acid or ester (for Suzuki coupling) or Aryl halide (for Buchwald-Hartwig coupling) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/water or Toluene)

-

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the arylating agent, palladium catalyst, and base.

-

Degas the reaction mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the arylated intermediate (Intermediate A).

-

Step 2: Reduction of the Nitro Group

The nitro group of Intermediate A is reduced to an amine to provide a site for further functionalization.

-

Reactants:

-

Intermediate A (1 equivalent)

-

Reducing agent (e.g., Iron powder and ammonium chloride in ethanol/water, or H₂ gas with a Palladium on carbon catalyst)

-

-

Procedure (using Fe/NH₄Cl):

-

Suspend Intermediate A in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-